Cas no 124736-64-7 (3-Benzyloxy-4-chloro-2-methyl-pyridine)

3-Benzyloxy-4-chloro-2-methyl-pyridine is a substituted pyridine derivative characterized by its benzyloxy and chloro functional groups at the 3- and 4-positions, respectively, along with a methyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structural features enable selective modifications, making it valuable for constructing complex heterocyclic frameworks. The chloro and benzyloxy substituents enhance reactivity in cross-coupling and nucleophilic substitution reactions, while the methyl group contributes to steric and electronic tuning. High purity and stability under standard conditions ensure consistent performance in synthetic workflows. Suitable for research and industrial-scale applications requiring precise functionalization.
3-Benzyloxy-4-chloro-2-methyl-pyridine structure
124736-64-7 structure
Product Name:3-Benzyloxy-4-chloro-2-methyl-pyridine
CAS No:124736-64-7
MF:C13H12ClNO
MW:233.693482398987
CID:1028669
PubChem ID:21751954
Update Time:2025-10-05

3-Benzyloxy-4-chloro-2-methyl-pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Benzyloxy)-4-chloro-2-methylpyridine
    • 4-chloro-2-methyl-3-phenylmethoxypyridine
    • ZEA73664
    • G10223
    • DTXSID10617704
    • 124736-64-7
    • 3-benzyloxy-4-chloro-2-methyl-pyridine
    • SCHEMBL9682836
    • 3-Benzyloxy-4-chloro-2-methylpyridine
    • DB-410248
    • CS-0443155
    • Pyridine, 4-chloro-2-methyl-3-(phenylmethoxy)-
    • 3-Benzyloxy-4-chloro-2-methyl-pyridine
    • Inchi: 1S/C13H12ClNO/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
    • InChI Key: MLIWGSAMCVNQMF-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C(C)C=1OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 233.0607417g/mol
  • Monoisotopic Mass: 233.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 22.1Ų

3-Benzyloxy-4-chloro-2-methyl-pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029191397-1g
3-(Benzyloxy)-4-chloro-2-methylpyridine
124736-64-7 95%
1g
$369.60 2023-09-03
TRC
B702898-50mg
3-Benzyloxy-4-chloro-2-methyl-pyridine
124736-64-7
50mg
$ 70.00 2022-06-06
TRC
B702898-100mg
3-Benzyloxy-4-chloro-2-methyl-pyridine
124736-64-7
100mg
$ 95.00 2022-06-06
TRC
B702898-500mg
3-Benzyloxy-4-chloro-2-methyl-pyridine
124736-64-7
500mg
$ 340.00 2022-06-06
Chemenu
CM175328-1g
3-(benzyloxy)-4-chloro-2-methylpyridine
124736-64-7 95%
1g
$400 2021-08-05
Chemenu
CM175328-1g
3-(benzyloxy)-4-chloro-2-methylpyridine
124736-64-7 95%
1g
$400 2022-06-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1513822-250mg
3-(Benzyloxy)-4-chloro-2-methylpyridine
124736-64-7 98%
250mg
¥1555.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1513822-1g
3-(Benzyloxy)-4-chloro-2-methylpyridine
124736-64-7 98%
1g
¥4201.00 2024-08-09

Additional information on 3-Benzyloxy-4-chloro-2-methyl-pyridine

3-Benzyloxy-4-chloro-2-methyl-pyridine (CAS 124736-64-7): A Versatile Intermediate in Pharmaceutical and Chemical Synthesis

3-Benzyloxy-4-chloro-2-methyl-pyridine (CAS 124736-64-7) is a specialized pyridine derivative that has gained significant attention in pharmaceutical and fine chemical industries. This compound serves as a crucial building block for synthesizing various biologically active molecules, particularly in the development of drug candidates and agrochemicals. Its unique molecular structure, featuring both benzyloxy and chloro substituents on the pyridine ring, makes it a valuable intermediate for structure-activity relationship studies.

The growing interest in heterocyclic compounds like 3-Benzyloxy-4-chloro-2-methyl-pyridine stems from their wide applications in medicinal chemistry. Researchers are particularly interested in how modifications to the pyridine core can influence biological activity, a topic frequently searched in academic databases and patent literature. The compound's CAS 124736-64-7 serves as an important identifier for researchers looking for specific information about this chemical entity in scientific publications and chemical databases.

From a synthetic chemistry perspective, 3-Benzyloxy-4-chloro-2-methyl-pyridine offers multiple reactive sites for further functionalization. The chloro group at position 4 allows for various nucleophilic substitution reactions, while the benzyloxy moiety can be selectively removed or modified under specific conditions. This versatility makes it particularly valuable for creating structure-activity libraries in drug discovery programs, a hot topic in current pharmaceutical research.

The compound's physicochemical properties have been extensively studied to support its applications. With a molecular weight of 233.69 g/mol, 3-Benzyloxy-4-chloro-2-methyl-pyridine typically appears as a white to off-white crystalline solid at room temperature. Its solubility profile shows good dissolution in common organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide, but limited solubility in water, which is crucial information for researchers planning synthetic routes or formulation studies.

In the pharmaceutical industry, derivatives of 3-Benzyloxy-4-chloro-2-methyl-pyridine have shown promise in various therapeutic areas. Recent patent literature reveals its use in developing kinase inhibitors, a class of compounds that has generated significant interest for cancer treatment. The ability to modify both the benzyloxy and chloro substituents allows medicinal chemists to fine-tune the compound's properties, addressing common challenges in drug development such as bioavailability and target selectivity.

The synthesis of 3-Benzyloxy-4-chloro-2-methyl-pyridine typically involves multi-step procedures starting from commercially available pyridine precursors. One common approach involves the selective protection of hydroxyl groups followed by chlorination at the 4-position of the pyridine ring. Process chemists have optimized these routes to improve yield and purity, addressing one of the most frequently asked questions in chemical forums about this compound's preparation.

Quality control of 3-Benzyloxy-4-chloro-2-methyl-pyridine is critical for its applications. Analytical methods such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify its purity and identity. The compound's stability under various storage conditions is another important consideration for industrial applications, with studies showing optimal stability when stored in airtight containers at controlled room temperature.

From a market perspective, the demand for 3-Benzyloxy-4-chloro-2-methyl-pyridine has been steadily increasing. Pharmaceutical companies and contract research organizations are the primary consumers, using it as a key intermediate in their drug discovery programs. The compound's CAS 124736-64-7 serves as an important search term for procurement specialists looking for reliable suppliers in the fine chemicals market.

Recent advances in synthetic methodology have opened new possibilities for modifying 3-Benzyloxy-4-chloro-2-methyl-pyridine. Catalytic processes, particularly those involving palladium-catalyzed cross-coupling reactions, have expanded the range of derivatives that can be prepared from this versatile intermediate. These developments align with current trends in green chemistry and atom economy, topics that are increasingly important in chemical research and frequently searched in academic databases.

Safety considerations for handling 3-Benzyloxy-4-chloro-2-methyl-pyridine follow standard laboratory practices for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment including gloves and safety glasses should be used when working with this material. Material safety data sheets provide detailed information about handling procedures, addressing another common query from researchers working with this compound.

The future outlook for 3-Benzyloxy-4-chloro-2-methyl-pyridine appears promising, with ongoing research exploring its potential in new therapeutic areas. Its role as a versatile scaffold in medicinal chemistry continues to attract interest from both academic and industrial researchers. As drug discovery efforts increasingly focus on targeted therapies and personalized medicine, compounds like 3-Benzyloxy-4-chloro-2-methyl-pyridine that offer multiple points for structural modification will likely remain valuable tools in pharmaceutical development.

For researchers interested in working with 3-Benzyloxy-4-chloro-2-methyl-pyridine (CAS 124736-64-7), numerous scientific publications and patents provide detailed information about its synthesis, properties, and applications. The compound's unique combination of substituents on the pyridine ring continues to make it a subject of interest in both fundamental research and applied pharmaceutical development.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司